![molecular formula C9H20N3O3PSi B14410291 Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate CAS No. 84645-44-3](/img/structure/B14410291.png)
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate typically involves the reaction of diethyl phosphonate with trimethylsilyl azide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper (I) bromide, and a solvent like acetone . The reaction conditions include maintaining the temperature at around 30-35°C for 20-30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine . The reactions are typically carried out in solvents like 1,4-dioxane at temperatures ranging from 100-110°C .
Major Products Formed
The major products formed from these reactions include various organophosphorus compounds, such as phosphonic acids, phosphine derivatives, and substituted phosphonates .
Applications De Recherche Scientifique
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The trimethylsilyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate include:
- Diethyl trimethylsilyl phosphite
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique triazole ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
84645-44-3 |
|---|---|
Formule moléculaire |
C9H20N3O3PSi |
Poids moléculaire |
277.33 g/mol |
Nom IUPAC |
(5-diethoxyphosphoryl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C9H20N3O3PSi/c1-6-14-16(13,15-7-2)8-9(11-12-10-8)17(3,4)5/h6-7H2,1-5H3,(H,10,11,12) |
Clé InChI |
VJXBKLXMVLLLFG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=NNN=C1[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
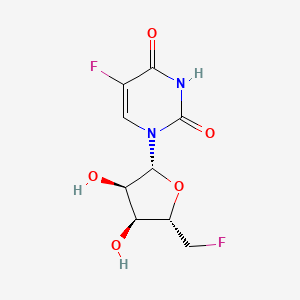
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
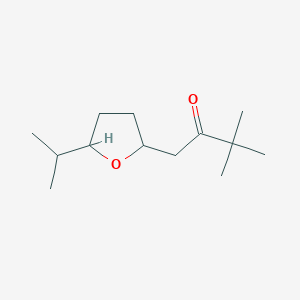
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
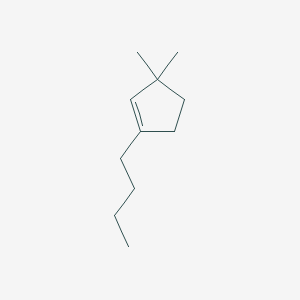
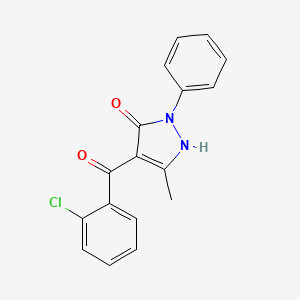
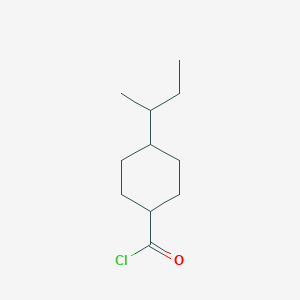
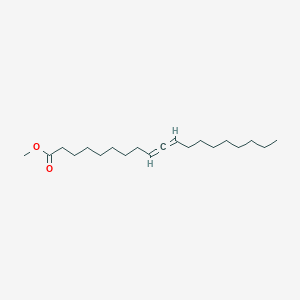
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
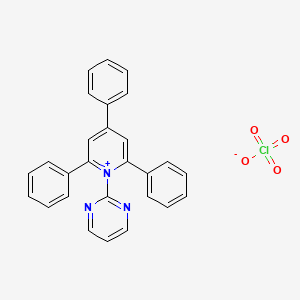
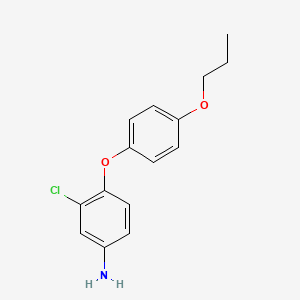
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
